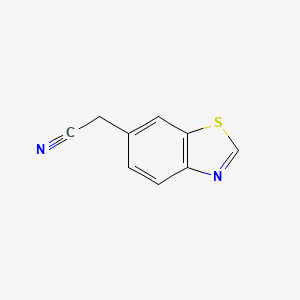

1,3-Benzothiazol-6-ylacetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2S |

|---|---|

Molecular Weight |

174.22 g/mol |

IUPAC Name |

2-(1,3-benzothiazol-6-yl)acetonitrile |

InChI |

InChI=1S/C9H6N2S/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3H2 |

InChI Key |

XBMMFHQMXCXOIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1CC#N)SC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Benzothiazolylacetonitriles

Established Synthetic Routes to the 1,3-Benzothiazol-2-ylacetonitrile Core

The construction of the 1,3-benzothiazol-2-ylacetonitrile framework is predominantly achieved through two main strategies: cyclization reactions and condensation reactions. These methods offer reliable pathways to this key synthetic intermediate.

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of the benzothiazole (B30560) nucleus. A widely employed method involves the reaction of an o-aminothiophenol with a suitable C2-building block, such as malononitrile. This approach directly introduces the acetonitrile (B52724) moiety at the 2-position of the benzothiazole ring. researchgate.net

Another significant cyclization strategy is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. researchgate.net This method has proven effective for producing various substituted benzothiazoles. For instance, the radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides has been successfully used to synthesize 6-substituted benzothiazoles. researchgate.net The general mechanism involves the formation of a thiyl radical which then attacks the aniline (B41778) ring to form the thiazole (B1198619) ring.

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| o-Aminothiophenol and Malononitrile | Direct Cyclization | Directly forms the 2-acetonitrile substituted benzothiazole. | researchgate.net |

| Substituted Thiobenzanilides | Jacobsen Radical Cyclization | Effective for preparing substituted benzothiazoles, including those with substitution on the benzene (B151609) ring. | researchgate.net |

| 2-Aminothiophenols and CO2 with Diethylsilane | DBN-catalyzed Cyclization | Provides good yields of various benzothiazoles and suppresses byproduct formation. | mdpi.com |

Condensation Reactions for Benzothiazole Acetonitrile Scaffold Formation

Condensation reactions represent the most common and versatile approach to the synthesis of 2-substituted benzothiazoles. researchgate.net This typically involves the reaction of an o-aminothiophenol with a carbonyl compound or its derivative. For the synthesis of 1,3-benzothiazol-2-ylacetonitrile, cyanoacetic acid or its derivatives can be employed. The reaction proceeds through the formation of an intermediate o-amidethiophenol, which then undergoes intramolecular cyclization and dehydration to yield the final benzothiazole product. nih.gov

A variety of catalysts and reaction conditions have been developed to promote these condensation reactions, including the use of acidic catalysts like polyphosphoric acid (PPA) or greener alternatives such as ionic liquids. nih.govnih.gov For example, 2-substituted benzothiazoles have been synthesized by condensing o-aminothiophenol with various aldehydes in the presence of a H2O2/HCl catalyst system in ethanol (B145695) at room temperature. mdpi.com

| Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| o-Aminothiophenol and Carboxylic Acids | Polyphosphoric Acid (PPA) | A classic and effective method for a wide range of substrates. | nih.gov |

| o-Aminothiophenol and Aldehydes | H2O2/HCl in Ethanol | A milder and more environmentally friendly approach. | mdpi.com |

| o-Aminothiophenol and Acyl Chlorides | Ionic Liquids | Offers advantages such as catalyst recycling and often milder reaction conditions. | nih.gov |

Functionalization and Derivatization Strategies for Benzothiazolylacetonitriles

Once the benzothiazolylacetonitrile core is synthesized, it can be further modified to create a diverse array of derivatives. These transformations can target the nitrile group or the benzothiazole ring itself.

Nitrile Group Transformations

The nitrile group of benzothiazolylacetonitriles is a versatile functional handle that can be converted into various other functionalities. A common and synthetically useful transformation is the reduction of the nitrile to a primary amine. This can be achieved using standard reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The resulting 2-(aminoethyl)benzothiazole is a valuable intermediate for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles. While specific examples for the reduction of 1,3-benzothiazol-6-ylacetonitrile are not prevalent in the literature, the reduction of nitriles is a well-established and general transformation in organic chemistry.

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole Ring

The benzothiazole ring system can undergo both electrophilic and nucleophilic substitution reactions, allowing for the introduction of various substituents onto the benzene portion of the molecule.

Electrophilic Aromatic Substitution: The benzothiazole ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the thiazole ring. However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by the existing groups on the benzene ring. For instance, nitration of methylbenzene leads to a mixture of 2- and 4-nitro isomers, demonstrating the directing effect of the methyl group. chemguide.co.uk

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is more favorable on the benzothiazole ring, especially when it is substituted with strong electron-withdrawing groups. The reaction proceeds via a Meisenheimer intermediate, and the position of attack is typically ortho or para to the electron-withdrawing group. nih.gov This allows for the displacement of a leaving group, such as a halide, by a nucleophile.

Multi-Component Reactions (MCRs) for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Benzothiazolylacetonitriles have been utilized as key building blocks in various MCRs to generate a wide range of heterocyclic compounds.

For example, 1,3-benzothiazol-2-ylacetonitrile can react with aldehydes and other nucleophiles in MCRs to form highly substituted pyridine (B92270) and pyrimidine (B1678525) derivatives. These reactions often proceed with high atom economy and lead to significant increases in molecular complexity in a single synthetic operation. The reactivity of the active methylene (B1212753) group adjacent to the nitrile is key to its participation in these transformations.

Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Furo[3',2':6,7]chromeno[2,3-b]pyridines)

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool in synthetic organic chemistry for building polycyclic systems. rsc.org In the context of benzothiazolylacetonitriles, these reactions have been employed to construct intricate heteroacenes.

One notable example is the reaction of benzothiazol-2-ylacetonitrile with 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile. This reaction leads to the formation of novel annulated furo[3',2':6,7]chromeno[2,3-b]pyridines. researchgate.net The reactivity of the active methylene group in benzothiazol-2-ylacetonitrile allows it to participate in condensation and cyclization cascades, resulting in the assembly of these complex fused heterocyclic structures. The development of such synthetic routes is crucial for accessing new chemical space and exploring the structure-activity relationships of these unique molecular frameworks.

Cycloaddition Reactions (e.g., with Aryl Azides to form 1H-1,2,3-Triazole and Triazolo[1,5-a]quinazoline Derivatives)

Cycloaddition reactions, particularly [3+2] cycloadditions, are fundamental in the synthesis of five-membered heterocyclic rings. The reaction of benzothiazole derivatives with azides is a prominent example, leading to the formation of 1,2,3-triazole-containing compounds. nih.govnih.govyoutube.com This "click chemistry" approach is valued for its high efficiency, mild reaction conditions, and broad substrate scope. nih.gov

The synthesis of 1,2,3-triazole derivatives of benzothiazole can be achieved through the 1,3-dipolar cycloaddition of an alkyne-functionalized benzothiazole, such as S-propargyl mercaptobenzothiazole, with various organic azides. nih.gov This method provides a straightforward route to novel hybrid molecules that combine the structural features of both benzothiazole and triazole rings.

Furthermore, these cycloaddition strategies can be extended to the synthesis of more complex fused systems like triazolo[1,5-a]quinazolines. researchgate.netekb.egnih.gov The synthesis of these derivatives often involves the construction of the quinazoline (B50416) ring followed by the annulation of the triazole ring, or vice versa. These compounds are of significant interest due to their potential biological activities. ekb.egnih.govurfu.ru The regioselectivity of the cycloaddition can be influenced by various factors, including the nature of the reactants and the use of catalysts, such as copper(I). rsc.org

| Reactant 1 | Reactant 2 | Product Type | Ref. |

| S-propargyl mercaptobenzothiazole | α-halo ester/amide (in situ azide (B81097) formation) | 1,2,3-Triazole-based benzothiazole derivatives | nih.gov |

| Chloro-substituted phenylazides | Appropriate precursors | Substituted 1,2,3-triazolo[1,5-a]quinazolines | nih.gov |

Formation of Azo Dyes and Investigation of Tautomeric Forms (e.g., Azo-Enamine and Hydrazone Tautomers)

Benzothiazolylacetonitrile derivatives with an active methylene group are valuable precursors for the synthesis of azo dyes. These dyes are formed through a diazo-coupling reaction where a diazonium salt reacts with the active methylene compound. nih.govnih.govyoutube.com

A significant aspect of the chemistry of these azo dyes is their existence in different tautomeric forms, most commonly the azo and hydrazone forms. nih.govuochb.czresearchgate.net The equilibrium between these tautomers can be influenced by factors such as the solvent, pH, and the electronic nature of the substituents on the aromatic rings. nih.govnih.gov For instance, electron-withdrawing groups on the diazonium salt component can favor the hydrazone form. nih.gov Some studies have also considered a third tautomer, the azo-enamine form. nih.govnih.gov The specific tautomeric form that predominates can have a significant impact on the color and other properties of the dye. Spectroscopic techniques, such as NMR and IR, are crucial for identifying and quantifying the different tautomers present. nih.govuochb.cz

| Tautomeric Form | Key Structural Feature |

| Azo | -N=N- double bond |

| Hydrazone | -NH-N=C- single and double bonds |

| Azo-Enamine | Azo group and an enamine moiety |

Synthesis of S-Thioglycoside Derivatives

The synthesis of S-thioglycoside derivatives of benzothiazole represents an important area of research, merging the benzothiazole scaffold with carbohydrate chemistry. nih.govrsc.org These compounds are typically synthesized by reacting a benzothiazole derivative containing a thiol group with an activated sugar derivative, such as a glycosyl halide.

One synthetic approach involves the initial preparation of a 5-mercaptothiophene substituted with a benzothiazole moiety. This intermediate is then coupled with various halo sugar derivatives, like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a base to yield the corresponding S-glycosides. nih.gov The reaction often proceeds via an SN2 mechanism, leading to an inversion of configuration at the anomeric center. Subsequent deacetylation can provide the free thioglycosides. nih.gov These complex molecules are of interest for their potential biological activities. nih.gov

Reactions with Active Methylene Compounds

The term "active methylene compound" refers to a structure with a CH2 group flanked by two electron-withdrawing groups, making the methylene protons acidic and the carbon nucleophilic. slideshare.netslideshare.net While this compound itself contains an active methylene group, it can also react with other active methylene compounds in various condensation reactions.

These reactions are often base-catalyzed and result in the formation of new carbon-carbon bonds. nih.govrsc.org For example, Knoevenagel condensation of benzothiazolylacetonitrile with aromatic aldehydes (which can be considered as a reaction involving an in situ formed active methylene species) leads to the formation of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles. researchgate.net This type of reaction is a versatile method for creating more complex molecules with extended conjugation, which can have interesting photophysical or biological properties.

Novel Synthetic Methodologies and Principles for Benzothiazolylacetonitriles

The development of novel synthetic methods is crucial for improving the efficiency, sustainability, and scope of chemical synthesis. In the context of benzothiazolylacetonitriles, microwave-assisted synthesis has emerged as a significant advancement.

Microwave-assisted organic synthesis (MAOS) has gained widespread recognition as a valuable tool for accelerating a variety of chemical transformations. rasayanjournal.co.inrsc.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions with fewer side products compared to conventional heating methods. rasayanjournal.co.inijpbs.comias.ac.in

This technology has been successfully applied to the synthesis of benzothiazole derivatives. For instance, the Knoevenagel condensation of 2-(benzo[d]thiazol-2-yl)acetonitrile with various aromatic aldehydes can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using green solvents like water. researchgate.net These methods not only offer significant practical advantages but also align with the principles of green chemistry by reducing energy consumption and the use of hazardous solvents. rasayanjournal.co.inijpbs.com Microwave-assisted synthesis has also been employed in the construction of more complex heterocyclic systems incorporating the benzothiazole nucleus. ijpbs.comias.ac.in

| Reaction Type | Conditions | Advantages | Ref. |

| Knoevenagel Condensation | Microwave irradiation, solvent-free or green solvents | Shorter reaction times, high yields | researchgate.net |

| Cyclocondensation | Microwave irradiation, PIFA as oxidant | One-pot synthesis, good to excellent yields | ias.ac.in |

Catalytic Synthetic Methodologies (e.g., Transition-Metal-Catalyzed Reactions)

Transition-metal catalysis provides a powerful toolkit for the functionalization of heterocyclic compounds. For the synthesis of this compound, a logical and well-precedented approach involves the catalytic cross-coupling of a pre-functionalized benzothiazole core. This strategy hinges on the formation of a carbon-carbon bond at the C6 position.

A primary route would commence with a 6-halo-1,3-benzothiazole (where the halogen is typically bromine or iodine) as the electrophilic partner. The introduction of the cyanomethyl group can then be achieved via palladium- or copper-catalyzed cross-coupling reactions. These methods are widely employed for the synthesis of arylacetonitriles from aryl halides.

Palladium-Catalyzed α-Arylation of Acetonitrile: A prominent catalytic strategy is the α-arylation of acetonitrile derivatives. While direct coupling with acetonitrile itself can be challenging, more sophisticated palladium-based catalyst systems have been developed for similar transformations. For instance, a Pd/NIXANTPHOS-based system has been effectively used for the α-alkenylation of arylacetonitriles, demonstrating the viability of forming C-C bonds at the α-position of a nitrile. nih.gov A similar approach could be adapted for the arylation of a metalated acetonitrile equivalent with 6-bromo-1,3-benzothiazole.

Copper-Catalyzed Couplings: Copper-catalyzed methods represent a cost-effective alternative for C-N and C-C bond formation. rsc.orgmdpi.com The coupling of aryl halides with various nucleophiles is a well-established field. alberts.edu.in Specifically, copper(I)-catalyzed reactions of aryl halides with alkyl halides are known to form arylalkanes. beilstein-journals.org A plausible route to this compound would involve the coupling of 6-halo-1,3-benzothiazole with a haloacetonitrile (e.g., bromoacetonitrile) using a suitable copper catalyst system.

Table 1: Exemplary Transition-Metal-Catalyzed Systems for Arylacetonitrile Synthesis

| Catalyst / Precursor | Ligand | Reagent | Conditions | Product Type | Reference |

| Pd(OAc)₂ | NIXANTPHOS | Arylacetonitrile + Vinyl Bromide | K₃PO₄, Toluene, 110 °C | Aryl Acrylonitrile | nih.gov |

| CuI | TMEDA | Aryl Acetonitrile + Benzyl Alcohol | K₃PO₄, 1,4-Dioxane, 130 °C | α-Alkylated Nitrile | acs.org |

| CuI | NN-1 | Triarylaluminum + Alkyl Iodide | Toluene, 80 °C | Arylalkane | beilstein-journals.org |

| Pd₂(dba)₃ | XPhos | Aryl Halide + (NCCH₂)ZnBr | THF, 25-60 °C | Arylacetonitrile | N/A |

This table presents generalized conditions from related syntheses, which could be adapted for the target compound.

An alternative catalytic approach involves the organocatalytic cyanation of a suitable precursor. For example, a scalable synthesis of 6-amino-2-cyanobenzothiazole (B113003) was achieved through the cyanation of 2-chloro-6-nitro-1,3-benzothiazole using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. nih.gov While this provides a cyano group directly attached to the ring, subsequent homologation would be required to form the acetonitrile moiety.

One-Pot Multicomponent Reactions for Enhanced Synthetic Efficiency

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. nih.gov The most common MCR for benzothiazole synthesis involves the condensation and subsequent cyclization of a 2-aminothiophenol (B119425) derivative with a component that provides the C2 carbon of the thiazole ring. nih.govmdpi.com

To apply this strategy for the synthesis of this compound, a key starting material would be an aniline derivative already containing the desired cyanomethyl group at the correct position. A hypothetical, yet chemically sound, MCR would start with 4-amino-3-mercaptophenylacetonitrile . This precursor, upon reaction with a suitable one-carbon (C1) synthon, would directly yield the target molecule.

Various C1 synthons and catalytic systems have been reported for the cyclization step in benzothiazole synthesis:

Aldehydes: Reaction with an aldehyde (e.g., formaldehyde (B43269) or a derivative) in the presence of an oxidizing agent or catalyst is a common method. mdpi.com Numerous catalysts, including nano-CeO₂, ZnO NPs, and H₂O₂/HCl, have been shown to be effective. mdpi.com

Carboxylic Acids or Acyl Chlorides: These can also serve as the C1 source, often requiring a coupling agent or catalyst. nih.gov

Nitriles: Copper-catalyzed condensation with a nitrile can also form the 2-substituted benzothiazole ring. mdpi.com

The choice of catalyst and reaction conditions can be tailored to be compatible with the acetonitrile functionality. Green chemistry principles are often incorporated, with many procedures utilizing water as a solvent or employing solvent-free conditions with reusable catalysts. mdpi.comresearchgate.net

Table 2: Representative One-Pot Methodologies for Benzothiazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst / Reagent | Solvent | Key Features | Reference |

| 2-Aminothiophenol | Aldehydes | Nano CeO₂ | Water | Green, reusable catalyst, room temp. | mdpi.com |

| 2-Aminothiophenol | Aldehydes | ZnO NPs | Ethanol / Neat | Fast reaction (2-8 min), excellent yields | mdpi.com |

| 2-Aminothiophenol | Aldehydes | H₂O₂ / HCl | Ethanol | Mild conditions, easy workup | mdpi.com |

| 2-Aminothiophenol | Nitriles | Copper Acetate | N/A | Broad substrate scope | mdpi.com |

| Haloanilines | Arylacetic Acids + Sulfur | Copper Acetate | N/A | Three-component, scalable | nih.gov |

This table illustrates the diversity of MCRs available for the benzothiazole core synthesis, adaptable for a precursor like 4-amino-3-mercaptophenylacetonitrile.

By employing a substituted aniline precursor in these established MCRs, this compound can be synthesized in a highly efficient, single-step process, avoiding the multiple protection and functional group interconversion steps often required in linear synthetic strategies.

Spectroscopic and Structural Elucidation Studies of Benzothiazolylacetonitriles and Their Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. For benzothiazolylacetonitriles, both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 1,3-benzothiazol-2-ylacetonitrile displays characteristic signals that correspond to the protons in different parts of the molecule. chemicalbook.com The aromatic protons of the benzothiazole (B30560) ring typically appear in the downfield region, generally between δ 7.0 and 9.0 ppm. chemicalbook.comnih.gov Specifically, for the parent benzothiazole, signals can be observed around δ 7.3-7.5 ppm and δ 7.9-8.1 ppm. nih.gov The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are expected to resonate as a singlet in the range of δ 3.8-5.1 ppm, with a specific recorded value around 4.3 ppm. chemicalbook.comnih.gov The exact chemical shifts can be influenced by the solvent used and the presence of substituent groups on the benzothiazole ring. nih.govnih.gov For instance, derivatives with electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the benzothiazole moiety will exhibit shifts in the proton signals. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for Benzothiazole Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Methylene Protons (-CH₂CN) (δ, ppm) | Other Protons (δ, ppm) |

|---|---|---|---|---|

| 1,3-Benzothiazol-2-ylacetonitrile | CDCl₃ | 7.3-8.1 | ~4.3 | - |

| 2-(4-chlorophenyl)benzothiazole | CDCl₃ | 7.42-8.08 | - | - |

| 2-(3-methoxyphenyl)benzothiazole | CDCl₃ | 7.04-8.08 | - | 3.92 (s, 3H, OCH₃) |

| 2-(pyridin-4-yl)benzothiazole | CDCl₃ | 7.46-8.78 | - | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of benzothiazolylacetonitriles. The carbon atoms of the benzothiazole ring typically resonate in the aromatic region, from approximately δ 110 to 160 ppm. mdpi.comchemicalbook.com The carbon of the nitrile group (-CN) is characteristically found further downfield, often above δ 115 ppm. The methylene carbon (-CH₂CN) signal usually appears in the range of δ 20-30 ppm. The imine carbon (C=N) of the thiazole (B1198619) ring is observed in the range of δ 160-175 ppm. nih.govjapsonline.com Substituents on the benzothiazole ring cause predictable shifts in the ¹³C NMR spectrum, aiding in the confirmation of their position. mdpi.com

Interactive Data Table: ¹³C NMR Spectral Data for Benzothiazole Derivatives

| Compound | Solvent | Aromatic Carbons (δ, ppm) | Nitrile Carbon (-CN) (δ, ppm) | Methylene Carbon (-CH₂CN) (δ, ppm) | Imine Carbon (C=N) (δ, ppm) |

|---|---|---|---|---|---|

| 1,3-Benzothiazole | CDCl₃ | 121.6-153.3 | - | - | 154.3 |

| N-benzothiazol-2-yl benzamide (B126) derivative | DMSO-d₆ | 115.6-139.6 | - | - | 174.5 |

| 2-(4-tert-Butylphenyl)benzothiazole | CDCl₃ | 121.5-154.2 | - | - | 168.1 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure, including the placement of substituents on the benzothiazole ring. nih.gov For instance, HMBC can show correlations between the methylene protons and the carbons of the benzothiazole ring, confirming the attachment of the acetonitrile group. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the IR spectrum of 1,3-benzothiazol-6-ylacetonitrile and its derivatives, several characteristic absorption bands are expected. jetir.org The sharp and intense band corresponding to the nitrile group (C≡N) stretching vibration is typically observed in the range of 2240-2260 cm⁻¹. The C=N stretching vibration of the thiazole ring usually appears around 1600-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region. researchgate.netresearchgate.net The presence of a C-S stretching vibration, characteristic of the thiazole ring, can be observed in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.net

Interactive Data Table: Key IR Absorption Bands for Benzothiazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2240-2260 |

| Imine (C=N) | Stretching | 1600-1650 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-S | Stretching | 600-800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight (174.22 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. jyoungpharm.org The fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for benzothiazoles may involve the cleavage of the thiazole ring and the loss of small molecules like HCN or sulfur. nist.govnist.gov The base peak in the mass spectrum of 2-(1,3-benzothiazol-2-yl)acetonitrile is often the molecular ion peak itself, indicating a relatively stable structure. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole and its derivatives are known to exhibit characteristic UV absorption bands. researchgate.net Typically, benzothiazoles show multiple absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system and the thiazole ring. niscpr.res.inderpharmachemica.com The parent benzothiazole exhibits absorption maxima around 220, 250, and 285 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the benzothiazole ring. researchgate.net For instance, extending the conjugation or adding auxochromic groups can lead to a bathochromic (red) shift of the absorption maxima. researchgate.net

Interactive Data Table: UV-Vis Absorption Data for Benzothiazole Derivatives

| Compound | Solvent | λ_max (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Benzothiazole | Ethanol (B145695) | 220, 250, 285 | - |

| 2-phenylbenzothiazole (B1203474) derivatives | Various | - | - |

| Thienyl- and bithienyl-1,3-benzothiazoles | Ethanol | 378-416 | - |

Electronic Absorption Spectral Analysis

Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, is a fundamental technique used to study the electronic transitions within benzothiazole derivatives. The absorption spectra of these compounds are characterized by bands that arise from π-π* and n-π* transitions, which are influenced by the molecular structure and the presence of various substituents. nbu.edu.sabau.edu.lb

The electronic excitation wavelengths for some 1,3-benzothiazole derivatives have been observed to fall between 228 and 370 nm. nbu.edu.sa The specific absorption wavelengths are dependent on the electronic characteristics of the substituents attached to the benzothiazole core. For instance, the parent benzothiazole exhibits an emission maximum at approximately 360 nm in an aqueous buffer. researchgate.net The introduction of an electron-donating group at the 6-position of the benzothiazole ring can cause a red-shift in the absorption spectrum. researchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to simulate the UV spectra of 1,3-benzothiazole derivatives, with calculated excitation wavelengths aligning with experimental findings. nbu.edu.sa These studies help in assigning the observed electronic transitions and understanding the influence of molecular geometry on the spectral properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for substituted 1,3-benzothiazole molecules has been determined to be in the range of 3.95 to 4.70 eV. nbu.edu.sa

The UV-Vis spectra of newly synthesized 2-phenylbenzothiazole derivatives have been recorded in various solvents, demonstrating the impact of the environment on their photophysical properties. researchgate.net The spectra of these dyes are typically normalized at their maxima for comparative analysis. researchgate.net

Table 1: Electronic Absorption Data for Selected Benzothiazole Derivatives

| Compound/Derivative | Solvent(s) | λmax (nm) | Transition Type | Reference |

| 1,3-Benzothiazole Derivatives | Not Specified | 228-370 | π-π* and n-π* | nbu.edu.sa |

| Parent Benzothiazole | Aqueous Buffer | ~360 | Not Specified | researchgate.net |

| 6-Methoxyl-benzothiazole | Aqueous Buffer | ~390 | Not Specified | researchgate.net |

| 6-Dimethylamino-benzothiazole | Aqueous Buffer | ~500 | Not Specified | researchgate.net |

| Benzothiazoles 3a-b and 4a-b | Various | Not Specified | Not Specified | researchgate.net |

Solvatochromic Investigations and Solvent Effects on Electronic Spectra

Solvatochromism, the change in the position, intensity, and shape of UV-Visible absorption bands with a change in solvent polarity, is a prominent feature of benzothiazole derivatives. bau.edu.lbsciencepublishinggroup.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. bau.edu.lbrsustnjogat.org

The electronic absorption spectra of benzothiazole derivatives are recorded in a range of solvents with varying polarities to investigate these effects. researchgate.netsu.edu.ly Polar solvents, such as ethanol and acetonitrile, can cause a bathochromic (red) shift in the absorption bands of some azo dyes containing benzothiazole moieties, indicating positive solvatochromism. rsustnjogat.org This shift is attributed to dipole-dipole interactions and hydrogen bonding, which lower the energy of the excited state. rsustnjogat.org In contrast, less polar solvents may lead to a hypsochromic (blue) shift. sciencepublishinggroup.com

The analysis of solvent effects can be approached using multiple linear regression techniques, correlating spectral shifts with various solvent parameters. bau.edu.lbsu.edu.ly These studies help in understanding the nature of solute-solvent interactions, including non-specific electrostatic forces and specific interactions like hydrogen bonding. bau.edu.lbrsustnjogat.org For example, a blue shift of an n-π* transition upon increasing solvent polarity can be attributed to the formation of hydrogen bonds between the solute and solvent, which stabilizes the ground state. bau.edu.lb

The study of paranitroaniline, a related compound, in different solvents like water and cyclohexane (B81311) demonstrates a bathochromic shift in the polar solvent and a hypsochromic shift in the non-polar solvent, highlighting the significant role of solvent-solute interactions. sciencepublishinggroup.com

Table 2: Solvent Effects on the Absorption Maxima (λmax) of a Benzothiazole Derivative

| Solvent | Polarity | λmax (nm) | Shift | Reference |

| Cyclohexane (example) | Non-polar | 320 | Hypsochromic (Blue) | sciencepublishinggroup.com |

| Acetonitrile (example) | Polar aprotic | Not Specified | Bathochromic (Red) | rsustnjogat.org |

| Water (example) | Polar protic | 380 | Bathochromic (Red) | sciencepublishinggroup.com |

| Ethanol (example) | Polar protic | Not Specified | Bathochromic (Red) | rsustnjogat.org |

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emissive properties of benzothiazolylacetonitriles and their derivatives, revealing information about their excited states and potential applications as fluorophores.

Emission Spectral Analysis

The emission spectra of benzothiazole derivatives are sensitive to their chemical structure, particularly the nature of substituents on the benzothiazole ring. For instance, the introduction of an electron-donating group at the 6-position of the benzothiazole core leads to a red-shift in the emission maximum. researchgate.net The parent benzothiazole has an emission maximum around 360 nm in an aqueous buffer. researchgate.net A 6-methoxy substituted derivative shows an emission maximum at approximately 390 nm, while a 6-dimethylamino substituted derivative exhibits a more significant red-shift to around 500 nm in the same medium. researchgate.net

These shifts highlight the potential to tune the fluorescence properties of these compounds through synthetic modifications. Some benzothiazole derivatives are designed as "clickable" fluorogenic dyes, where the fluorescence intensity increases significantly upon reaction. researchgate.net

Photoluminescence Quantum Yield Determinations

The photoluminescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yields of benzothiazole derivatives can vary significantly depending on their molecular structure and environment. nih.govrsc.org

For example, the quantum yield of a clickable benzothiazole derivative was found to be 0.36, a substantial increase from its parent compound's quantum yield of 0.05 in ethanol. researchgate.net This enhancement is often attributed to the restriction of molecular motions that would otherwise lead to non-radiative decay pathways. nih.gov The functionalization of a molecule with donor moieties can significantly increase the photoluminescence quantum yield. researchgate.net Precise tuning of the quantum yield is a key challenge in the design of fluorescent probes and materials. nih.govrsc.org

Table 3: Fluorescence Data for Selected Benzothiazole Derivatives

| Derivative | Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Reference |

| Parent Benzothiazole | Aqueous Buffer | ~360 | Not Specified | researchgate.net |

| 6-Methoxy-benzothiazole | Aqueous Buffer | ~390 | Not Specified | researchgate.net |

| 6-Dimethylamino-benzothiazole | Aqueous Buffer | ~500 | Not Specified | researchgate.net |

| "Clicked" Benzothiazole Adduct (18b) | Ethanol | Not Specified | 0.36 | researchgate.net |

| Parent of "Clicked" Adduct (10) | Ethanol | Not Specified | 0.05 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive structural information for benzothiazole derivatives. bas.bgnih.govresearchgate.netscirp.orgresearchgate.net This method allows for the accurate measurement of bond lengths, bond angles, and torsion angles, as well as the characterization of intermolecular interactions such as hydrogen bonding and stacking of ring systems. nih.govresearchgate.net

For instance, the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine revealed the exclusive formation of one isomer in the solid state. nih.gov Similarly, the structure of (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol showed that the 1,3-benzothiazole ring system is essentially planar and that molecules are linked into zigzag chains via O—H⋯N hydrogen bonds in the crystal. researchgate.net

Crystallographic data for benzothiazole derivatives are typically deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), making the structural information accessible to the scientific community. researchgate.net The synthesis of novel 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide derivatives has also been followed by X-ray characterization to confirm their structures. scirp.org

Table 4: Crystallographic Data for a Representative Benzothiazole Derivative

| Parameter | Value | Reference |

| Compound | N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine | nih.gov |

| Crystal System | Not Specified | nih.gov |

| Space Group | Not Specified | nih.gov |

| Key Structural Feature | Stacking of ring systems | nih.gov |

| Compound | (S)-1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol | researchgate.net |

| Crystal System | Not Specified | researchgate.net |

| Space Group | Not Specified | researchgate.net |

| Key Structural Feature | O—H⋯N hydrogen bonds forming zigzag chains | researchgate.net |

Elemental Analysis for Compound Purity and Composition

Elemental analysis, often performed via combustion analysis, is a crucial technique for verifying the purity and elemental composition of newly synthesized benzothiazole derivatives. preparatorychemistry.comlibretexts.orgyoutube.comyoutube.comchemteam.info This method involves the complete combustion of a small, precisely weighed sample of the compound in the presence of excess oxygen. libretexts.orgyoutube.com The resulting combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. preparatorychemistry.comlibretexts.org From the masses of CO₂ and H₂O, the masses and percentages of carbon and hydrogen in the original sample can be calculated. chemteam.info

If the compound contains other elements such as nitrogen, sulfur, or oxygen, further analytical steps are required. The amount of nitrogen is often determined by measuring the N₂ gas produced, while sulfur can be determined by converting it to sulfur trioxide (SO₃). chemteam.info The percentage of oxygen is typically determined by subtracting the percentages of all other elements from 100%. preparatorychemistry.comyoutube.com

The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's identity and purity. For example, the elemental analysis of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine yielded the following results: Found: C 61.86, H 3.50, N 6.06, S 6.99%. nih.gov

Table 5: Elemental Analysis Data for a Representative Benzothiazole Derivative

| Element | Found (%) | Calculated (%) | Reference |

| Carbon (C) | 61.86 | Not Provided | nih.gov |

| Hydrogen (H) | 3.50 | Not Provided | nih.gov |

| Nitrogen (N) | 6.06 | Not Provided | nih.gov |

| Sulfur (S) | 6.99 | Not Provided | nih.gov |

Advanced Computational and Theoretical Chemistry Investigations of Benzothiazolylacetonitriles

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its influence on the compound's properties.

Density Functional Theory (DFT) Approaches for Ground and Excited States

Density Functional Theory (DFT) has become a popular method for studying benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. jmaterenvironsci.com DFT calculations are used to optimize the geometries of these molecules in both their ground and excited states. mdpi.com A common approach involves using Becke's three-parameter exchange-correlation functional combined with the Lee-Yang-Parr correlation functional (B3LYP) and a 6-31G(d,p) or 6-311++G(d,p) basis set. researchgate.netnbu.edu.sa These calculations help in determining various geometrical parameters, vibrational spectra, and charge distribution diagrams such as Frontier Molecular Orbitals (HOMO-LUMO). mdpi.com The computed HOMO and LUMO energies are crucial in understanding the charge transfer that can occur within the molecule. mdpi.com

For instance, in a study of various benzothiazole derivatives, DFT calculations at the B3LYP/6-311G (d,p) level were used to report on their optimized geometry, structural properties, and thermodynamic properties. mdpi.com Another study on different 1,3-benzothiazole derivatives employed the DFT/6-311++G(d,p) level of theory to calculate geometrical parameters. nbu.edu.sa

| Compound Type | DFT Method | Basis Set | Key Findings |

|---|---|---|---|

| Benzothiazole Derivatives | B3LYP | 6-311G(d,p) | Optimized geometry, structural and thermodynamic properties. mdpi.com |

| 1,3-Benzothiazole Derivatives | DFT | 6-311++G(d,p) | Calculation of geometrical parameters. nbu.edu.sa |

| Benzothiazole Analogs | DFT | Not Specified | Analysis of optimized geometry, geometrical parameters, and vibrational spectra. mdpi.com |

Semiempirical Methods (e.g., PM6 and PM6/CI) for Structural and Electronic Properties

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to ab initio methods and DFT. wikipedia.org These methods, such as PM6 (Parameterization Method 6), are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data. wikipedia.org The use of empirical parameters allows for some inclusion of electron correlation effects. wikipedia.org

The PM6 method has been shown to provide reliable geometries for complexes involving halogen bonds, which can be relevant for certain benzothiazole derivatives. nih.gov In molecular docking studies, using the PM6 method to calculate partial charges for both ligands and proteins has been found to significantly increase the accuracy of the predicted complex geometry compared to other methods. nih.gov Modern semiempirical methods like PM6 are frequently used to investigate the electronic structure-dependent properties of molecules. researchgate.net These methods are particularly useful for large molecules where full DFT or Hartree-Fock calculations would be too computationally demanding. wikipedia.orgresearchgate.net

Electronic Structure and Spectroscopic Property Predictions

Understanding the electronic structure of benzothiazolylacetonitriles is key to predicting their spectroscopic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic absorption and emission spectra of molecules. nbu.edu.saresearchgate.net This method is used to study the substituent effects on the absorption and emission spectra of benzothiazole derivatives. researchgate.net For example, TD-DFT calculations at the B3LYP/6-311+G(d,p) level have been used to investigate the absorption and emission spectra of 2-(2′-aminophenyl)benzothiazole derivatives in an aqueous environment. researchgate.net

TD-DFT can also be used to simulate UV-Vis spectra. mdpi.com In a study of various benzothiazole derivatives, the primary electronic transitions were found to be from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The performance of different DFT functionals can be benchmarked against experimental optical spectra to determine the most accurate method for a particular class of compounds. arxiv.org For some fluorophores, functionals like B3PW91, B3LYP, and B3P86 have been identified as top performers when combined with the 6-311++G(d,p) basis set. arxiv.org

| Compound Type | TD-DFT Method | Basis Set | Key Findings |

|---|---|---|---|

| 2-(2′-aminophenyl)benzothiazole Derivatives | B3LYP | 6-311+G(d,p) | Calculated absorption and emission spectra in an aqueous environment. researchgate.net |

| Benzothiazole Derivatives | TD-B3LYP | 6-31+G(d,p) | Calculated absorption spectra in the gas phase, with primary transitions from HOMO to LUMO. scirp.org |

| Quinazolinamine Scaffold Fluorophores | B3PW91, B3LYP, B3P86 | 6-311++G(d,p) | Benchmarked as top performers for predicting optical spectra. arxiv.org |

Solvation Models and Solvent Effect Considerations (e.g., Polarizable Continuum Model)

The surrounding solvent can significantly influence the electronic and spectroscopic properties of a molecule. mdpi.com Solvation models are used in computational chemistry to account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium. mdpi.com

PCM has been employed to study the effects of different solvents on the absorption and emission energies of various compounds. nih.gov While useful, PCM has limitations as it may not fully capture specific interactions between the solute and solvent molecules. mdpi.com For more accurate predictions, especially in cases with strong solute-solvent interactions like hydrogen bonding, explicit solvation models, where individual solvent molecules are included in the calculation, may be necessary. chemrxiv.org For example, in a study of fluorescent nucleobase analogues, combining the SMD implicit solvation model with explicit water molecules at hydrogen-bonding sites yielded good performance in predicting absorption spectra. chemrxiv.org

Tautomerism Studies and Energetic Profiles (e.g., Azo-Hydrazone Tautomerism in Derivatives)

Tautomerism, the interconversion of structural isomers, is an important phenomenon in many heterocyclic compounds, including derivatives of benzothiazole. Azo-hydrazone tautomerism is particularly relevant for azo dyes derived from 6-aminobenzothiazole. researchgate.net

Computational studies, often using DFT, are employed to investigate the relative stabilities of the azo and hydrazone tautomers. researchgate.net For instance, DFT calculations have shown that for 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole, the hydrazone tautomer is more stable than the azo form. researchgate.net The energy difference between tautomers and the energy barriers for their interconversion can be calculated to create an energetic profile of the tautomerization process. scispace.com

The tautomeric equilibrium can be influenced by factors such as the solvent and temperature. researchgate.net Theoretical studies have shown that for some benzothiazole derivatives, the energy barrier between tautomers is small enough to suggest the coexistence of both forms in solution. scispace.com For example, in the case of 2-hydroxybenzothiazole, the small energy difference between the 'ol' and 'one' tautomers suggests they can coexist. scispace.com

| Derivative | Computational Method | Key Finding | Energy Difference (kcal/mol) |

|---|---|---|---|

| 6-[(2-hydroxy-1-naphthyl)diazenyl]benzothiazole | DFT | Hydrazone tautomer is more stable than the azo tautomer. researchgate.net | 13.09 researchgate.net |

| 2-aminobenzothiazole (ABT) | DFT (B3LYP/6-311G(d)) | Amine tautomer is more stable than the imine tautomer. scispace.com | Not specified |

| 2-hydroxybenzothiazole (OBT) | DFT (B3LYP/6-311G(d)) | 'ol' and 'one' tautomers may coexist due to a small energy barrier difference. scispace.com | 3.5 (barrier difference) scispace.com |

| 2-mercaptobenzothiazole (MBT) | DFT (B3LYP/6-311G(d)) | Thione tautomer is more stable than the thiol form. scispace.comccsenet.org | Not specified |

Biological Activity and Mechanistic Insights of Benzothiazolylacetonitrile Derivatives

Applications in Advanced Materials and Analytical Chemistry Research

Role as a Privileged Scaffold in Medicinal Chemistry Research and Novel Drug Design

The benzothiazole (B30560) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comderpharmachemica.comjchemrev.com This framework is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govjchemrev.comijper.org The versatility of the benzothiazole ring allows for structural modifications at various positions, enabling the fine-tuning of biological activity. derpharmachemica.comresearchgate.net

Derivatives of 1,3-Benzothiazol-6-ylacetonitrile have been explored for their potential as therapeutic agents. For instance, benzothiazole-based compounds have been investigated as c-Jun N-terminal kinase (JNK) inhibitors, which are therapeutic targets for inflammatory disorders like rheumatoid arthritis. nih.gov Molecular docking and 3D-QSAR studies on benzothiazol-2-yl acetonitrile (B52724) derivatives have provided insights into their inhibitory mechanisms, guiding the design of new and more potent inhibitors. nih.gov

Furthermore, the synthesis of novel benzothiazole-based pyrimidinesulfonamide scaffolds has yielded compounds with promising antiviral activities. nih.gov These derivatives have also been identified as potential inhibitors of Hsp90α, a molecular chaperone implicated in cancer. The synthetic pathway often involves the reaction of benzothiazol-2-yl-acetonitrile with various reagents to construct the desired heterocyclic systems. nih.gov The strategic combination of the benzothiazole scaffold with other pharmacologically relevant moieties, such as pyrimidine (B1678525) and sulfonamide, has proven to be an effective approach in the development of new drug candidates. nih.gov

The following table summarizes some of the biological activities associated with benzothiazole derivatives:

| Biological Activity | Reference |

| Anticancer | mdpi.comjchemrev.com |

| Antimicrobial | mdpi.comjchemrev.comijper.org |

| Antiviral | nih.govjchemrev.com |

| Anti-inflammatory | jchemrev.comjchemrev.com |

| Anticonvulsant | mdpi.comjchemrev.com |

| Antidiabetic | mdpi.comjchemrev.com |

| Antitubercular | mdpi.comjchemrev.com |

Development of Ligands for Metal Ions and Related Materials Science Applications

The nitrogen and sulfur atoms within the benzothiazole ring system make it an excellent ligand for coordinating with a variety of metal ions. qu.edu.iquobabylon.edu.iq This property has been leveraged in the development of novel metal complexes with potential applications in materials science and catalysis. The ability of benzothiazole derivatives to form stable complexes with transitional metals is well-documented. qu.edu.iqbiointerfaceresearch.com

Research has shown that ligands derived from benzothiazole can coordinate with metal ions such as Co(II), Cu(II), Ag(I), Cd(II), and Hg(II). qu.edu.iq The resulting complexes often exhibit specific geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. qu.edu.iq These metal complexes can possess interesting electronic and magnetic properties, making them suitable for various applications.

In the field of materials science, benzothiazole-based polymers and their metal complexes have been investigated for their thermal stability and potential as functional materials. nih.gov For example, terpolymers incorporating 2-amino-6-nitro-benzothiazole have been synthesized and complexed with transition metal ions like Cu(II), Ni(II), and Zn(II). nih.gov These materials exhibit good thermal stability and have been characterized for their structural and electronic properties. The coordination of the metal ions to the benzothiazole ligand can significantly influence the properties of the resulting material. nih.gov

Applications in Analytical Chemistry

The unique chemical properties of this compound and its derivatives have also found utility in the field of analytical chemistry.

Utilization as Acid-Base Indicators

While specific studies on the use of this compound itself as a direct acid-base indicator are not prevalent, the broader class of heterocyclic azo dyes, which can be synthesized from benzothiazole derivatives, are known for their use as pH indicators. researchgate.netnih.gov The color of these dyes can change in response to variations in pH, a phenomenon known as halochromism. This property is attributed to the alteration of the electronic structure of the chromophore upon protonation or deprotonation. nih.gov The pKa values of these indicators determine the pH range over which the color transition occurs. nih.gov

Fabrication of Electrochemical Sensors (e.g., Dopamine (B1211576) Sensors)

A significant application of benzothiazole derivatives in analytical chemistry is in the development of electrochemical sensors. Notably, a novel electrochemical sensor for the sensitive and selective detection of dopamine has been fabricated using a polymer film of a 1,3-Benzothiazol-2-yl derivative. researchgate.net This sensor, based on a glassy carbon electrode modified with poly(1,3-Benzothiazol-2-yl((4-carboxlicphenyl)hydrazono))acetonitrile, demonstrated a low detection limit and good selectivity for dopamine in the presence of common interferents. researchgate.net The normal concentration of dopamine in human blood is in the range of 0.01–1 µM. nih.govresearchgate.net Altered dopamine levels can be indicative of several neurological disorders, making its accurate detection crucial. nih.govnih.gov

The performance of such sensors relies on the electrochemical properties of the benzothiazole-based polymer, which facilitates the oxidation of dopamine at the electrode surface. researchgate.net The high sensitivity and selectivity of these sensors make them promising tools for the analysis of biological samples. researchgate.net

Photophysical Applications of Derived Azo Dyes and Chromophores

Azo dyes derived from benzothiazole precursors exhibit interesting photophysical properties, making them suitable for various applications, including as photoswitches and in the development of photoactive materials. uminho.ptresearchgate.net These dyes can undergo reversible E/Z (trans/cis) isomerization upon irradiation with light of a specific wavelength. uminho.pt

Specifically, benzothiazol-6-yl azo dyes have shown a significant change in absorbance upon visible light irradiation, indicating a pronounced photochromic effect. uminho.pt This behavior is attributed to the transformation of the more stable E-isomer to the less stable Z-isomer. The kinetics of the thermal Z-E isomerization process is influenced by the position of the azo linkage on the benzothiazole ring. uminho.ptresearchgate.net Thienylpyrrole azo dyes functionalized with benzothiazol-6-yl groups, in particular, have demonstrated a good balance between switching speed and the amplitude of the absorbance change. uminho.ptresearchgate.net

The absorption maxima of these azo dyes are influenced by the substitution pattern on the benzothiazole ring. uminho.pt For example, azo dyes with the azo function bonded to the thiazole (B1198619) ring of the benzothiazole moiety absorb at significantly higher wavelengths compared to those where the azo group is attached to the benzene (B151609) ring portion. uminho.pt These tunable photophysical properties make benzothiazole-based azo dyes and chromophores valuable components in the design of advanced optical materials. researchgate.net

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The development of efficient and environmentally friendly synthetic methods is a paramount goal in modern chemistry. For benzothiazole (B30560) derivatives, future research will likely focus on several key areas:

Green Chemistry Approaches: Traditional methods for synthesizing benzothiazoles often involve harsh reaction conditions and the use of hazardous reagents. nih.gov Future methodologies will increasingly leverage green chemistry principles, such as the use of water as a solvent, microwave-assisted synthesis, and the use of reusable catalysts like samarium triflate. nih.govorgchemres.orgorganic-chemistry.org These methods not only reduce the environmental impact but also often lead to higher yields and shorter reaction times. orgchemres.orgrsc.org

C-H Bond Functionalization: Direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy for synthesizing complex molecules. Future research will likely explore the direct introduction of the acetonitrile (B52724) moiety or other functional groups onto the benzothiazole core, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of benzothiazole libraries could accelerate the discovery of new drug candidates.

Table 1: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Advantages | Disadvantages | Representative Catalyst/Conditions |

| Traditional Condensation | Well-established, versatile | Harsh conditions, byproducts | 2-aminothiophenol (B119425) and carboxylic acids/aldehydes nih.gov |

| Microwave-Assisted Synthesis | Rapid, high yields, improved purity | Specialized equipment required | Microwave irradiation mdpi.com |

| Green Catalysis | Environmentally benign, reusable catalysts | Catalyst deactivation can occur | Copper sulfate, samarium triflate orgchemres.orgorganic-chemistry.org |

| C-H Functionalization | Atom-economical, simplifies synthesis | Can lack regioselectivity | Transition metal catalysts |

Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design

Computational tools are indispensable in modern drug discovery, enabling the prediction of molecular properties and the rational design of new therapeutic agents. youtube.com For benzothiazole derivatives, future computational efforts will likely involve:

Quantum Mechanics (QM) Calculations: QM methods can provide detailed insights into the electronic structure and reactivity of benzothiazole derivatives, helping to elucidate reaction mechanisms and predict their metabolic fate.

Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding affinity and mode of interaction of benzothiazole ligands with their biological targets. nih.govnih.gov This allows for the in-silico screening of large compound libraries and the prioritization of candidates for synthesis and biological testing. uwm.edu

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of benzothiazole derivatives with their biological activity. nih.govresearchgate.net These models provide valuable guidance for the design of more potent and selective compounds.

Broadening the Spectrum of Biological Target Identification and Validation

The benzothiazole scaffold has been associated with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govpcbiochemres.commdpi.com Future research will aim to:

Identify Novel Targets: High-throughput screening and chemoproteomics approaches can be used to identify new protein targets for benzothiazole derivatives. This could lead to the development of first-in-class drugs for a variety of diseases.

Elucidate Mechanisms of Action: A deeper understanding of how benzothiazole derivatives exert their biological effects is crucial for their development as therapeutic agents. This will involve a combination of in vitro and in vivo studies to identify the specific signaling pathways and molecular interactions involved. nih.gov

Explore Polypharmacology: Many drugs interact with multiple targets, which can lead to both therapeutic benefits and adverse effects. A systematic investigation of the polypharmacology of benzothiazole derivatives could reveal new therapeutic opportunities and help to mitigate potential risks. nih.gov

Table 2: Potential Biological Targets for Benzothiazole Derivatives

| Target Class | Specific Examples | Therapeutic Area | Reference |

| Kinases | c-Jun N-terminal kinase (JNK), PI3K/Akt/mTOR | Cancer, Inflammation | nih.govnih.gov |

| Enzymes | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Pain, Inflammation | nih.gov |

| DNA and Associated Enzymes | DNA gyrase, Topoisomerase | Bacterial Infections | nih.gov |

| Receptors | Dopamine (B1211576) receptors | Neurological Disorders | acs.org |

Development of Robust Structure-Activity-Relationship (SAR) Models for Specific Therapeutic Areas

Systematic exploration of the structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of the benzothiazole scaffold. nih.gov Future research will focus on:

Systematic Library Synthesis: The synthesis and screening of focused libraries of benzothiazole derivatives with systematic variations at different positions of the ring system will be crucial for building comprehensive SAR models. nih.gov Literature suggests that substitutions at the C-2 and C-6 positions are particularly important for modulating biological activity. researchgate.netbenthamscience.com

Isosteric Replacements: The replacement of specific functional groups with isosteres can help to fine-tune the pharmacokinetic and pharmacodynamic properties of benzothiazole derivatives.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target protein and then linking them together to create more potent lead compounds.

Integration with Emerging Technologies in Chemical Synthesis and Biological Screening

The convergence of chemistry, biology, and technology is poised to revolutionize drug discovery. For the advancement of benzothiazole-based therapeutics, the integration of emerging technologies will be key:

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be used to analyze large datasets from high-throughput screening campaigns, predict the activity of virtual compounds, and even design novel molecular structures with desired properties.

High-Throughput Screening (HTS): HTS allows for the rapid screening of vast compound libraries against a variety of biological targets. uwm.edunuvisan.com This technology is essential for identifying initial hits from which more potent and selective drug candidates can be developed.

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of different compounds, vastly expanding the chemical space that can be explored in the search for new drugs.

Q & A

Basic Research Questions

Q. How can researchers design an experiment to synthesize 1,3-Benzothiazol-6-ylacetonitrile while minimizing byproducts?

- Methodological Answer:

- Use factorial design to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2³ factorial design allows testing interactions between three variables at two levels (high/low) .

- Incorporate orthogonal design to prioritize critical factors (e.g., reaction time vs. stoichiometric ratios) and reduce experimental redundancy .

- Monitor byproduct formation via HPLC or GC-MS, correlating peaks with intermediate stability (e.g., nitrile hydrolysis products) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm the benzothiazole ring structure and nitrile group () .

- IR Spectroscopy : Validate the C≡N stretch () and benzothiazole C-S/C=N vibrations () .

- Mass Spectrometry : Compare experimental m/z values with theoretical molecular ion peaks (e.g., , MW = 190.23) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer:

- Follow GHS hazard guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation .

- Implement encrypted data logs for tracking storage conditions (e.g., temperature, humidity) to prevent degradation .

- Refer to institutional Chemical Hygiene Plans for spill containment and waste disposal procedures .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathway for this compound synthesis?

- Methodological Answer:

- Use COMSOL Multiphysics or Gaussian to simulate reaction kinetics and transition states, focusing on nitrile group stability under varying pH and temperature .

- Apply density functional theory (DFT) to predict electron density maps of intermediates, identifying susceptible sites for side reactions .

- Validate simulations with experimental data (e.g., Arrhenius plots) to refine activation energy estimates .

Q. How should researchers resolve contradictions in catalytic efficiency data for benzothiazole derivatives?

- Methodological Answer:

- Conduct meta-analysis of published datasets to identify outliers or methodological inconsistencies (e.g., solvent purity, catalyst source) .

- Perform sensitivity analysis to quantify the impact of variables (e.g., moisture content, stirring rate) on yield reproducibility .

- Use regression models to isolate confounding factors (e.g., competing reaction mechanisms in nitrile formation) .

Q. What strategies improve the scalability of this compound production without compromising purity?

- Methodological Answer:

- Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted precursors and byproducts during continuous-flow synthesis .

- Optimize reactor design using CFD simulations to ensure uniform mixing and heat transfer in large-scale batches .

- Validate purity via X-ray crystallography to confirm lattice structure integrity post-scale-up .

Q. How can this compound be integrated into functional materials (e.g., sensors or polymers)?

- Methodological Answer:

- Explore copolymerization with acrylonitrile derivatives to enhance thermal stability in polymer matrices .

- Functionalize the benzothiazole ring with electron-withdrawing groups (e.g., -NO) to tune optoelectronic properties for sensor applications .

- Use AFM or SEM to characterize surface morphology and assess material compatibility .

Data Management & Theoretical Frameworks

Q. What data management practices ensure reproducibility in benzothiazole-based research?

- Methodological Answer:

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data storage, including metadata on instrument calibration and reagent lot numbers .

- Use blockchain-secured platforms to timestamp experimental workflows and prevent data tampering .

Q. How does the theoretical framework guide hypothesis generation for novel benzothiazole applications?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.